molecular formula C12H14N4OS B1384171 6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one CAS No. 419540-20-8

6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one

Cat. No. B1384171
M. Wt: 262.33 g/mol
InChI Key: BAMQKBCGVRSMBR-UHFFFAOYSA-N
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Description

The compound “6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one” is a complex organic molecule that contains several functional groups. It has an aminophenyl group (an aromatic ring with an amino group), a propylthio group (a sulfur-containing alkyl group), and a 1,2,4-triazin-5(4H)-one group (a heterocyclic ring containing nitrogen atoms) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aromatic aminophenyl group and the triazine ring likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amino group could participate in reactions like acylation or alkylation, while the sulfur in the propylthio group could be involved in oxidation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Anticancer Activity

A series of compounds derived from 6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one demonstrated pronounced cytostatic activity against specific cancer cell lines including melanoma, non-small cell lung cancer, kidney cancer, and central nervous system cancer (Voskoboynik et al., 2018).

Molecular Structure Studies

Research on the molecular structure of derivatives of 6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one revealed intricate hydrogen bonding and pi-pi stacking interactions, contributing to understanding molecular interactions and structural stability (Hwang et al., 2006).

Enzyme Inhibition

Some derivatives of 6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one were designed and synthesized as D-amino acid oxidase (DAAO) inhibitors, showcasing potent inhibitory activity with implications in modulating neurotransmitter levels (Hin et al., 2016).

Antibacterial Activity

Several studies have synthesized new derivatives of 6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one with potential as antibacterial agents, showing promising activity against various bacterial strains, indicating its potential for developing new antimicrobial compounds (Alharbi & Alshammari, 2019).

Molluscicidal Activity

Compounds based on the structure of 6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one have been evaluated as molluscicidal agents against snails responsible for Bilharziasis diseases, contributing to the control of this parasitic disease (Al-Romaizan et al., 2014).

Safety And Hazards

The safety and hazards of this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could involve studying its properties, optimizing its synthesis, exploring its uses, and assessing its safety and environmental impact .

properties

IUPAC Name

6-(2-aminophenyl)-3-propylsulfanyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-2-7-18-12-14-11(17)10(15-16-12)8-5-3-4-6-9(8)13/h3-6H,2,7,13H2,1H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMQKBCGVRSMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(C(=O)N1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366042
Record name 6-(2-AMINOPHENYL)-3-(PROPYLTHIO)-1,2,4-TRIAZIN-5(4H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Aminophenyl)-3-(propylthio)-1,2,4-triazin-5(4H)-one

CAS RN

419540-20-8
Record name 6-(2-AMINOPHENYL)-3-(PROPYLTHIO)-1,2,4-TRIAZIN-5(4H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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